molecular formula C19H21N5OS B6980613 4-(1,8-naphthyridin-2-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide

4-(1,8-naphthyridin-2-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide

Cat. No.: B6980613
M. Wt: 367.5 g/mol
InChI Key: HUUQYUIDBQAFPI-UHFFFAOYSA-N
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Description

4-(1,8-naphthyridin-2-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a naphthyridine ring, a thiazole ring, and a piperidine carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

4-(1,8-naphthyridin-2-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c25-19(21-9-5-16-12-26-13-22-16)24-10-6-14(7-11-24)17-4-3-15-2-1-8-20-18(15)23-17/h1-4,8,12-14H,5-7,9-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUQYUIDBQAFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)NCCC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,8-naphthyridin-2-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the formation of the naphthyridine ring, followed by the introduction of the thiazole ring and the piperidine carboxamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,8-naphthyridin-2-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction could result in the formation of reduced amine derivatives.

Scientific Research Applications

4-(1,8-naphthyridin-2-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,8-naphthyridin-2-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(1,8-naphthyridin-2-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide include:

Uniqueness

What sets 4-(1,8-naphthyridin-2-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide apart from similar compounds is its unique combination of the naphthyridine, thiazole, and piperidine carboxamide moieties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

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